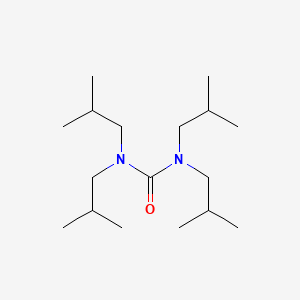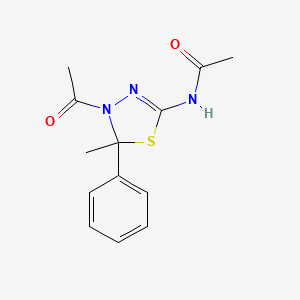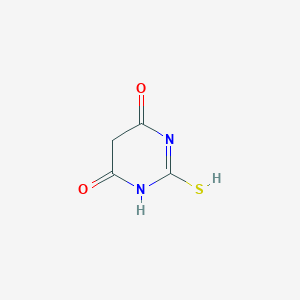
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is a chemical compound that belongs to the class of dithiophosphinates. These compounds are known for their unique properties and are widely used in various industrial applications, particularly in the field of mineral processing. This compound is recognized for its effectiveness as a flotation agent, which helps in the separation of valuable minerals from ores.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethoxydithiophosphinic acid sodium salt typically involves the reaction of dimethoxydithiophosphinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
Dimethoxydithiophosphinic acid+Sodium hydroxide→Dimethoxydithiophosphinic acid sodium salt+Water
Industrial Production Methods
In industrial settings, the production of dimethoxydithiophosphinic acid sodium salt involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous reaction systems and advanced crystallization techniques to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent dithiophosphinic acid.
Substitution: The sodium ion can be substituted with other cations, leading to the formation of different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various metal dithiophosphinates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the field of cancer research.
Industry: Widely used as a flotation agent in the mining industry to separate valuable minerals from ores.
作用機序
The mechanism of action of dimethoxydithiophosphinic acid sodium salt involves its interaction with metal ions. The compound forms strong complexes with metal ions, which enhances the separation of these metals during the flotation process. The molecular targets include various metal sulfides, and the pathways involved are primarily coordination chemistry interactions.
類似化合物との比較
Similar Compounds
Dialkyl dithiophosphinates: These compounds are structurally similar and are also used as flotation agents.
Dithiophosphates: Another class of compounds with similar applications in mineral processing.
Xanthates: Widely used in the mining industry for similar purposes.
Uniqueness
Sodium;dimethoxy-sulfanylidene-sulfido-lambda5-phosphane is unique due to its high selectivity and efficiency in the flotation process. It exhibits better performance compared to other similar compounds, particularly in the separation of complex polymetallic ores and precious metals.
特性
IUPAC Name |
sodium;dimethoxy-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2.Na/c1-3-5(6,7)4-2;/h1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRRRXCHZEEMS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO2PS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B7771684.png)

![2-{[(3-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7771727.png)
![2-[2,4-Dichloro-6-(5-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B7771730.png)


![2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B7771750.png)



![N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioic acid](/img/structure/B7771773.png)


